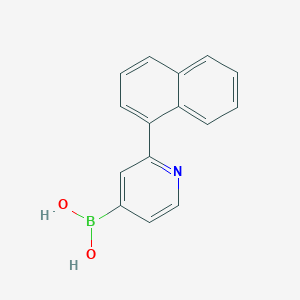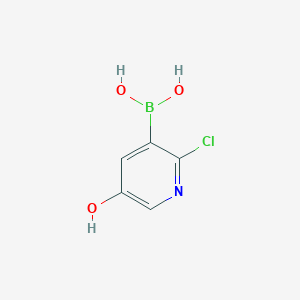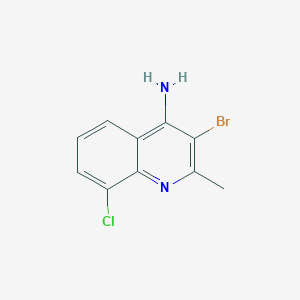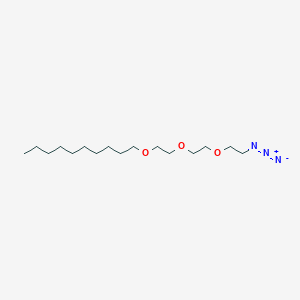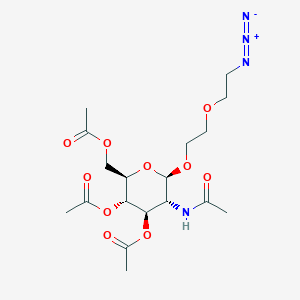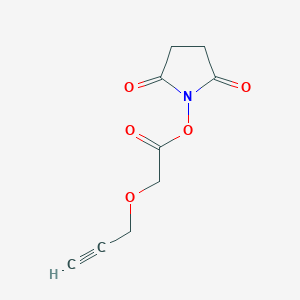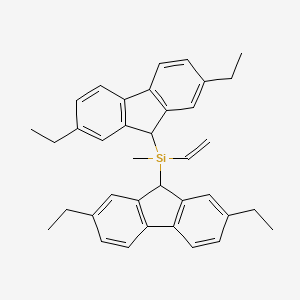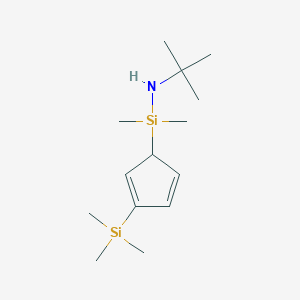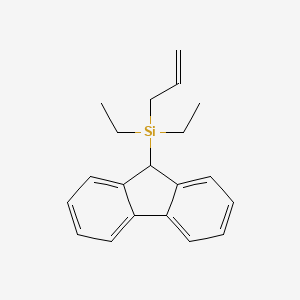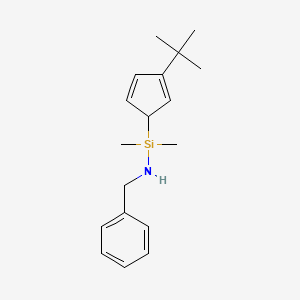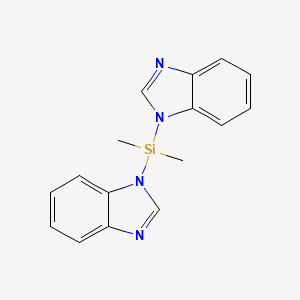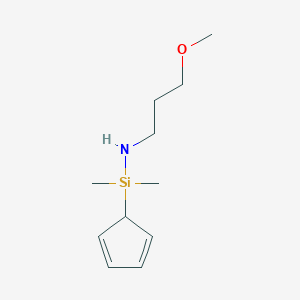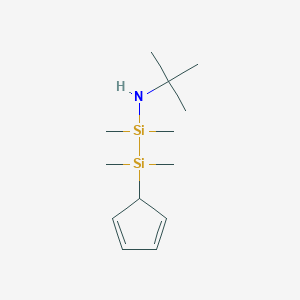![molecular formula C56H46Si2 B6310160 1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane CAS No. 1858241-57-2](/img/structure/B6310160.png)
1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane is a chemical compound known for its unique structure and potential applications in various fields of research. This compound features two fluorenyl groups attached to a silicon atom, which is further connected to an ethane backbone. The presence of fluorenyl groups imparts distinct electronic and optical properties to the compound, making it a subject of interest in scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane typically involves the reaction of fluorenyl derivatives with silicon-containing reagents. One common method includes the use of fluorenyl lithium reagents, which react with silicon tetrachloride to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane can undergo various chemical reactions, including:
Oxidation: The fluorenyl groups can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The silicon atom can participate in substitution reactions with halogenated reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Halogenated reagents like chlorosilanes are used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Reduced fluorenyl compounds.
Substitution: Various substituted silanes depending on the halogenated reagent used.
科学研究应用
1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems.
作用机制
The mechanism of action of 1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane involves its interaction with molecular targets through its fluorenyl groups. These groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. The silicon atom provides a flexible backbone, allowing the compound to adopt various conformations and interact with different molecular targets. These interactions can influence the electronic and optical properties of the compound, making it useful in various applications .
相似化合物的比较
Similar Compounds
- 1-(9,9-dimethylfluoren-2-yl)-1,2,3,4,5-pentaphenylsilole
- 1-(fluoren-9-yl)-1,2,3,4,5-pentaphenylsilole
- 1,1,3,4-tetraphenyl-2,5-bis(9,9-dimethylfluoren-2-yl)silole
- 1,1-diphenyl-2,3,4,5-tetrakis(9,9-dimethylfluoren-2-yl)silole
Uniqueness
1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane stands out due to its specific arrangement of fluorenyl groups and silicon atoms. This unique structure imparts distinct electronic and optical properties, making it more versatile in applications compared to other similar compounds .
属性
IUPAC Name |
2-[bis(9H-fluoren-9-yl)-methylsilyl]ethyl-bis(9H-fluoren-9-yl)-methylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H46Si2/c1-57(53-45-27-11-3-19-37(45)38-20-4-12-28-46(38)53,54-47-29-13-5-21-39(47)40-22-6-14-30-48(40)54)35-36-58(2,55-49-31-15-7-23-41(49)42-24-8-16-32-50(42)55)56-51-33-17-9-25-43(51)44-26-10-18-34-52(44)56/h3-34,53-56H,35-36H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFOKVLMFJDLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46)(C7C8=CC=CC=C8C9=CC=CC=C79)C1C2=CC=CC=C2C2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H46Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
